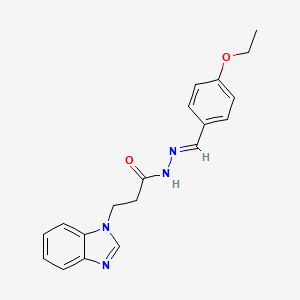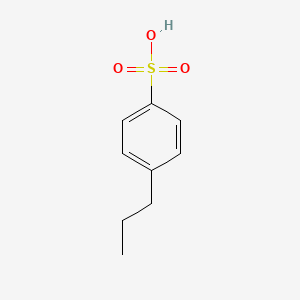![molecular formula C20H13Cl2FN4S B12043045 4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12043045.png)
4-{5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE typically involves multiple steps, including the formation of the triazole ring and the introduction of various substituents. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: The chlorofluorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions.
Final Assembly: The pyridine ring is often introduced in the final step through coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反应分析
Types of Reactions
4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE can be explored as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other triazole derivatives with different substituents. Examples include:
- 4-(5-((2-CHLOROBENZYL)SULFANYL)-4-(PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- 4-(5-((2-FLUOROBENZYL)SULFANYL)-4-(4-METHYL-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Uniqueness
The uniqueness of 4-(5-((2-CL-6-FLUOROBENZYL)SULFANYL)-4-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE lies in its specific combination of substituents, which can impart distinct biological and chemical properties. The presence of both chlorofluorobenzyl and chlorophenyl groups may enhance its activity and selectivity for certain targets.
属性
分子式 |
C20H13Cl2FN4S |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
4-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H13Cl2FN4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2 |
InChI 键 |
SAIDPIYMJXZUSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)

![1-{[(3-Chlorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12042981.png)

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)
![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


![1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12043031.png)
![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

